
((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is a chemical compound with a complex structure that includes a quinolizidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate typically involves the formation of the quinolizidine ring system followed by the introduction of the sulfate group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the quinolizidine ring system.
Functional Group Transformations: Introduction of the sulfate group can be achieved through reactions with sulfuric acid or other sulfate donors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions followed by purification steps to ensure the desired product’s quality and yield. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizidine derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinolizidine ring system.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine N-oxides, while reduction can produce various reduced forms of the quinolizidine ring.
Scientific Research Applications
Chemistry
In chemistry, ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for research and development.
Biology
In biological research, this compound can be used to study the effects of quinolizidine derivatives on biological systems. It may serve as a model compound for investigating the pharmacological properties of related molecules.
Medicine
Medicinally, this compound has potential applications in drug discovery and development. Its structure can be modified to create new therapeutic agents with improved efficacy and safety profiles.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate involves its interaction with specific molecular targets. The quinolizidine ring system can interact with enzymes, receptors, or other proteins, leading to various biological effects. The sulfate group may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a similar ring structure.
Quinolizidine: The parent compound of the quinolizidine ring system.
Piperidine: A simpler nitrogen-containing ring system that shares some structural features.
Uniqueness
((1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl hydrogen sulfate is unique due to its specific stereochemistry and the presence of the sulfate group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S/c12-16(13,14)15-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10H,1-8H2,(H,12,13,14)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAMMIWTQITTHV-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)COS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)COS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
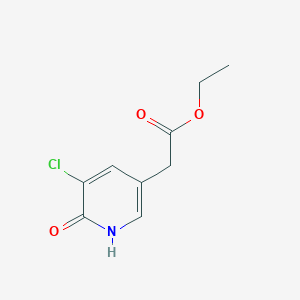
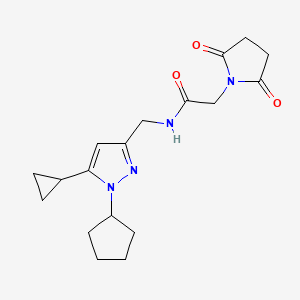
![4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2442646.png)
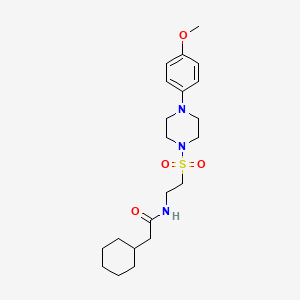
![2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442648.png)
![2-bromo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442649.png)
![2-(3-methoxyphenoxy)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2442651.png)
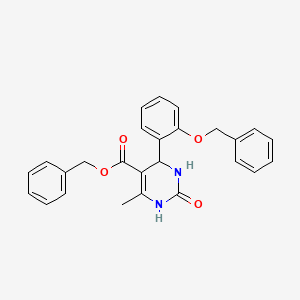

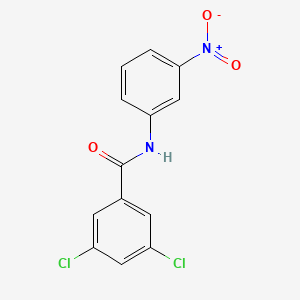
![10-(2,5-dimethylbenzenesulfonyl)-N-(4-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2442655.png)
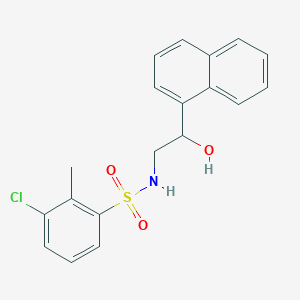
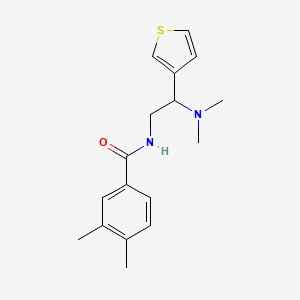
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2442658.png)
